molecular formula C18H30O B090776 4-sec-Butyl-2,6-di-tert-butylphenol CAS No. 17540-75-9

4-sec-Butyl-2,6-di-tert-butylphenol

Cat. No. B090776
CAS RN: 17540-75-9
M. Wt: 262.4 g/mol
InChI Key: BFZOTKYPSZSDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-sec-Butyl-2,6-di-tert-butylphenol is a phenolic derivative that has been synthesized and studied for various applications. It is structurally related to other phenolic compounds that have been investigated for their biological activities and chemical properties. For instance, 2,4-di-tert-butylphenol has been identified as a bioactive compound with antifungal and antioxidant properties . Similarly, 2,6-di-tert-butyl-4-methylphenol is known as a processing stabilizer for polyolefins and has been studied for its transformation mechanism .

Synthesis Analysis

The synthesis of 4-sec-Butyl-2,6-di-tert-butylphenol has been achieved from 4-(sec-butyl)phenol and isobutene using sulfuric resin as a catalyst. The optimal conditions for the reaction include a catalyst mass fraction of 3-5%, a molar ratio of 1:2 (4-(sec-butyl)phenol to isobutene), a reaction temperature of 90-100°C, a reaction pressure of 0.15-0.2 MPa, and a reaction time of 4 hours. Under these conditions, the selectivity was more than 95%, and the product was obtained with a purity of more than 97.5% and a yield of more than 95% .

Molecular Structure Analysis

The molecular structure of related phenolic compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of a zwitterionic Zn(II) complex with a ligand similar to 4-sec-Butyl-2,6-di-tert-butylphenol was determined by X-ray diffraction, revealing a distorted tetrahedral coordination of the metal . Additionally, the single crystal X-ray structure of a phenolic compound with a dihydroisoxazolyl group was solved, providing insights into the molecular arrangement .

Chemical Reactions Analysis

Phenolic compounds undergo various chemical reactions, including transformations during stabilization processes. For instance, 2,6-di-tert-butyl-4-methylphenol is transformed into phenoxyl radicals and undergoes CC coupling reactions, leading to a variety of products including quinone and quinonemethide compounds . The electrochemical oxidation of phenolic compounds has also been studied, revealing the formation of phenoxonium ions and subsequent products .

Physical and Chemical Properties Analysis

Phenolic compounds like 4-sec-Butyl-2,6-di-tert-butylphenol exhibit significant antioxidant properties. For example, 4-methyl-2,6-di-tert-butylphenol protects lipids from autoxidation during chromatography and storage . The bioactivities of these compounds are often associated with their ability to act as stabilizers and antioxidants, which is crucial for their potential applications in various industries .

Scientific Research Applications

Antioxidative Properties in Polymers

  • Scientific Field: Polymer Science
  • Application Summary: 4-sec-Butyl-2,6-di-tert-butylphenol is used in the synthesis of antioxidative polystyrene . This modified polystyrene, known as PS-2,6-DTBP, exhibits antioxidative properties and acts as a heterogeneous antioxidant .
  • Methods of Application: The compound is synthesized from chloromethylated polystyrene (CMPS) with 2,6-di-tert-butylphenol by a simple one-step Friedel–Crafts reaction . The antioxidative property of PS-2,6-DTBP is evaluated by the scavenging activity of superoxide and 2,2-diphenyl-1-picrylhydrazyl radical (DPPH·) in inhibiting oxidation of benzaldehyde .
  • Results: The results indicated that 2,6-di-tert-butylphenol loaded on PS-2,6-DTBP had excellent capability in scavenging O2−· and DPPH·, and effectively inhibited the oxidation of benzaldehyde . As a heterogeneous antioxidant with free radical scavenger, PS-2,6-DTBP can be conveniently separated from the liquid phase and is environment friendly, showing promising potential in solid antioxidant field .

Synthesis of Metalloporphyrins

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-sec-Butyl-2,6-di-tert-butylphenol is used in the synthesis of metalloporphyrins bearing 2,6-di-tert-butylphenol pendants .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The novel metalloporphyrins (M=HH, Fe, Mn, Co, Cu, Zn) bearing 2,6-di-tert-butylphenol pendants as antioxidant substituents, and a long chain hydrocarbon palmitoyl group have been synthesized .

Synthesis of Complex Antioxidants

  • Scientific Field: Organic Chemistry
  • Application Summary: 2,6-di-tert-butylphenol is a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers .
  • Methods of Application: One notable compound is methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS# 6386-38-5), which is formed by the Michael addition of methyl acrylate .
  • Results: This compound is used as a feedstock in the synthesis of more complex antioxidants such as Irganox 1098 .

Synthesis of CGP-7930, Probucol, and Nicanartine

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 2,6-di-tert-butylphenol is also used in the synthesis of CGP-7930, probucol, and nicanartine .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The results of these syntheses are not provided in the source .

Stabilizer for Polyols, PVC, Adhesives and Functional Fluids

  • Scientific Field: Polymer Science
  • Application Summary: 4-sec-Butyl-2,6-di-tert-butylphenol is used as a low cost, highly active, liquid stabilizer for polyols, PVC, adhesives and functional fluids .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The results of these applications are not provided in the source .

Antioxidant in Aviation Fuels

  • Scientific Field: Petrochemical Industry
  • Application Summary: 4-sec-Butyl-2,6-di-tert-butylphenol is used as an antioxidant in aviation fuels . It prevents gumming, which can cause issues in the fuel systems of aircraft .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The results of these applications are not provided in the source .

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-butan-2-yl-2,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O/c1-9-12(2)13-10-14(17(3,4)5)16(19)15(11-13)18(6,7)8/h10-12,19H,9H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZOTKYPSZSDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8029315
Record name 4-(Butan-2-yl)-2,6-di-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8029315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

4-sec-Butyl-2,6-di-tert-butylphenol

CAS RN

17540-75-9
Record name 2,6-Di-tert-butyl-4-sec-butylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17540-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-sec-Butyl-2,6-di-tert-butylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017540759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17540-75-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14460
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(Butan-2-yl)-2,6-di-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8029315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-sec-butyl-2,6-di-tert-butylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.742
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-SEC-BUTYL-2,6-DI-TERT-BUTYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYL476W27Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-sec-Butyl-2,6-di-tert-butylphenol
Reactant of Route 2
Reactant of Route 2
4-sec-Butyl-2,6-di-tert-butylphenol
Reactant of Route 3
Reactant of Route 3
4-sec-Butyl-2,6-di-tert-butylphenol
Reactant of Route 4
Reactant of Route 4
4-sec-Butyl-2,6-di-tert-butylphenol
Reactant of Route 5
Reactant of Route 5
4-sec-Butyl-2,6-di-tert-butylphenol
Reactant of Route 6
Reactant of Route 6
4-sec-Butyl-2,6-di-tert-butylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.